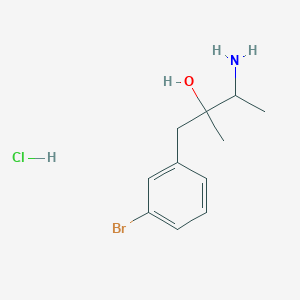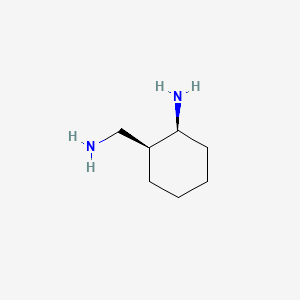
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a methylbutanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride typically involves multiple steps. One common method starts with the bromination of aniline to produce 3-bromoaniline . This intermediate is then subjected to further reactions to introduce the amino and methylbutanol groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the process and reduce the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoaniline: Shares the bromophenyl group but lacks the amino and methylbutanol groups.
3-Aminobenzyl Alcohol: Contains an amino group and a benzyl alcohol group but lacks the bromine atom.
2-Methyl-2-butanol: Contains the methylbutanol group but lacks the amino and bromophenyl groups.
Uniqueness
3-Amino-1-(3-bromophenyl)-2-methylbutan-2-ol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C11H17BrClNO |
|---|---|
Molekulargewicht |
294.61 g/mol |
IUPAC-Name |
3-amino-1-(3-bromophenyl)-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8(13)11(2,14)7-9-4-3-5-10(12)6-9;/h3-6,8,14H,7,13H2,1-2H3;1H |
InChI-Schlüssel |
MOUDPEVNPNOTJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(CC1=CC(=CC=C1)Br)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)





![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)

